6-Bromo-2-chloro-4-methyl-1,3-benzothiazole
Overview
Description
6-Bromo-2-chloro-4-methyl-1,3-benzothiazole is a chemical compound with the molecular weight of 262.56 .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole is1S/C8H5BrClNS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While there isn’t specific information on the chemical reactions involving 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole, benzothiazoles are generally involved in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
6-Bromo-2-chloro-4-methyl-1,3-benzothiazole is a solid substance . It has a molecular weight of 262.56 .Scientific Research Applications
Synthesis and Biological Activity
Benzothiazoles, including derivatives similar to 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole, have been extensively studied for their synthesis and biological activities. For instance, the synthesis and spectra of benzothiazole derivatives have been reported, indicating their potential as central nervous system depressants, muscle relaxants, and anticonvulsants (Shyam & Tiwari, 1977). Additionally, benzothiazoles have been identified as potent and selective antitumor agents, showing activity against various human cancer cell lines (Bradshaw, Stevens, & Westwell, 2001).
Antimicrobial and Antitumor Applications
Compounds containing benzothiazole moieties, including those with substituents like bromo, chloro, and methyl groups, have demonstrated significant antimicrobial activity. For example, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their derivatives showed promising antimicrobial properties (Patel & Shaikh, 2010). Similarly, antitumor benzothiazoles have been synthesized and evaluated for their activities against breast cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Shi et al., 1996).
Chemical Properties and Environmental Presence
Research on the chemical properties of benzothiazole derivatives, including those with bromo and chloro substituents, indicates their stability and electrophilicity, suggesting potential applications in synthetic chemistry and materials science (Shaburov, Vasil’eva, & El'tsov, 1974). Moreover, the presence of benzothiazoles and benzotriazoles in human urine from several countries has been studied to assess human exposure to these compounds, indicating their widespread use and environmental distribution (Asimakopoulos et al., 2013).
Safety and Hazards
properties
IUPAC Name |
6-bromo-2-chloro-4-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOUEGRJFWZAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670528 | |
Record name | 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-methyl-1,3-benzothiazole | |
CAS RN |
1177325-89-1 | |
Record name | 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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